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Compound of Interest

Compound Name: Simendan

Cat. No.: B058184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the statistical methods and

experimental protocols relevant to the analysis of clinical trial data for Simendan
(levosimendan), a calcium sensitizer used in the management of acutely decompensated

heart failure.

Data Presentation
The following tables summarize quantitative data from key Simendan clinical trials: LIDO

(Levosimendan Infusion versus Dobutamine), REVIVE II (Randomized Multicenter Evaluation

of Intravenous Levosimendan Efficacy), and SURVIVE (Survival of Patients With Acute Heart

Failure in Need of Intravenous Inotropic Support).

Table 1: Patient Demographics and Baseline Characteristics
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Character
istic

LIDO
(Levosim
endan)

LIDO
(Dobutam
ine)

REVIVE II
(Levosim
endan)

REVIVE II
(Placebo)

SURVIVE
(Levosim
endan)

SURVIVE
(Dobutam
ine)

Number of

Patients
103 100 299 301 664 663

Mean Age

(years)
>21 >21

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Female

(%)
8 8

Not

Specified

Not

Specified

Not

Specified

Not

Specified

NYHA

Class IV

(%)

100 100
Not

Specified

Not

Specified

Not

Specified

Not

Specified

Mean

Ejection

Fraction

(%)

<35 <35 23 23 ≤ 30 ≤ 30

Data extracted from various sources reporting on the LIDO, REVIVE II, and SURVIVE trials.[1]

[2][3]

Table 2: Hemodynamic Outcomes
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Parameter Trial
Levosimendan
Group

Control Group p-value

Primary

Hemodynamic

Endpoint

Achievement of

>30% increase in

CO and >25%

decrease in

PCWP at 24h

(%)

LIDO 28 15 0.022

Changes in

Hemodynamic

Parameters

Cardiac Output

(CO)
LIDO Increased Increased

Levosimendan >

Dobutamine

Pulmonary

Capillary Wedge

Pressure

(PCWP)

LIDO Decreased Decreased
Levosimendan >

Dobutamine

CO: Cardiac Output; PCWP: Pulmonary Capillary Wedge Pressure. Data from the LIDO trial.[3]

[4]

Table 3: Clinical and Biomarker Outcomes
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Outcome Trial
Levosimendan
Group

Control Group p-value

Mortality

180-Day All-

Cause Mortality

(%)

LIDO 26 38 0.029

90-Day All-

Cause Mortality

(%)

REVIVE II 15.1 11.6 Not Significant

180-Day All-

Cause Mortality

(%)

SURVIVE 26 28 0.40

Clinical

Improvement

Improved Clinical

Course at 5 Days

(%)

REVIVE II
Improved by

33% vs. placebo
- 0.015

Worsened

Clinical Course

at 5 Days (%)

REVIVE II
Worsened by

26% vs. placebo
- 0.015

Biomarkers

B-type Natriuretic

Peptide (BNP) at

24h

REVIVE II Lower Higher <0.001

B-type Natriuretic

Peptide (BNP)

through 5 days

SURVIVE
Greater

decrease
Lesser decrease <0.001

Hospitalization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Duration of

Hospitalization

(days)

REVIVE II 7.0 8.9 0.006

Data compiled from the LIDO, REVIVE II, and SURVIVE trials.[1][2][3][5][6][7]

Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in

the LIDO, REVIVE II, and SURVIVE clinical trials.

Protocol 1: Patient Enrollment and Randomization
Inclusion Criteria: Patients hospitalized for acutely decompensated heart failure with a

reduced left ventricular ejection fraction (typically ≤35%) and signs and symptoms of low

cardiac output despite standard therapy.[1][2][3] Specific criteria varied slightly between

trials, such as the requirement for hemodynamic monitoring in the LIDO study.[3]

Exclusion Criteria: Common exclusion criteria included acute coronary syndrome within a

specified timeframe, significant uncorrected valvular stenosis, severe renal or hepatic

impairment, and sustained ventricular arrhythmias.[3]

Randomization: Patients were randomly assigned in a double-blind manner to receive either

an intravenous infusion of Simendan or a control (placebo or an active comparator like

dobutamine).[1][2][3]

Protocol 2: Drug Administration
Simendan Infusion:

Loading Dose: An initial loading dose was often administered (e.g., 6-24 µg/kg over 10

minutes).[1][3]

Maintenance Infusion: This was followed by a continuous infusion (e.g., 0.1-0.2 µg/kg/min)

for a predefined period, typically 24 hours.[1][3]

Control Infusion:
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Placebo: A matching placebo infusion was administered in placebo-controlled trials like

REVIVE II.[1]

Dobutamine: In active-comparator trials like LIDO and SURVIVE, dobutamine was infused,

often starting at a rate of 5 µg/kg/min and titrated based on clinical response.[3]

Blinding: In double-blind trials, a double-dummy technique was employed where patients

received two simultaneous infusions (one active drug and one placebo) to maintain blinding.

[3]

Protocol 3: Efficacy and Safety Assessments
Hemodynamic Monitoring (where applicable):

In trials like LIDO, a pulmonary artery catheter was used for continuous hemodynamic

monitoring.

Parameters measured included cardiac output, pulmonary capillary wedge pressure,

central venous pressure, and systemic vascular resistance.

Clinical Assessment:

Patient's global assessment and symptoms of dyspnea and fatigue were recorded at

baseline and at specified time points during and after the infusion.[5]

The need for rescue medications was also documented.[1]

Biomarker Analysis:

Blood samples were collected at baseline and at predefined intervals to measure levels of

cardiac biomarkers, most notably B-type natriuretic peptide (BNP) or its N-terminal pro-

hormone (NT-proBNP).[1][2][7]

Safety Monitoring:

Adverse events, including hypotension, arrhythmias (atrial fibrillation, ventricular

tachycardia), and hypokalemia, were systematically recorded throughout the study period.

[2][5]
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Vital signs were monitored continuously during the infusion.

Statistical Methods
The statistical analysis of Simendan clinical trial data typically involves the following

approaches.

Primary Efficacy Analysis
Time-to-Event Analysis: For endpoints such as all-cause mortality, the primary analysis often

involves a time-to-event analysis using the log-rank test to compare the survival distributions

between treatment groups. The Cox proportional hazards model is then used to estimate the

hazard ratio and its 95% confidence interval, adjusting for baseline covariates if necessary.

Composite Endpoints: For trials with composite endpoints (e.g., the clinical course in

REVIVE II, which included death, worsening heart failure, and changes in symptoms),

statistical tests appropriate for the type of data (e.g., categorical, ordinal) are used.[1][5] For

the REVIVE II trial, the comparison between the levosimendan and placebo groups was

based on a prespecified composite endpoint.[1]

Continuous Endpoints: For continuous primary endpoints, such as the change in a

hemodynamic parameter, an analysis of covariance (ANCOVA) model is often used, with the

baseline value as a covariate.

Secondary Efficacy Analyses
Analyses of secondary endpoints are typically conducted to support the findings of the

primary analysis. The same statistical methods as for the primary analysis are often used,

depending on the nature of the endpoint.

For repeated measurements of continuous variables (e.g., hemodynamic parameters or

biomarkers over time), mixed models for repeated measures (MMRM) can be employed to

account for the correlation within subjects.

Safety Analysis
The incidence of adverse events is summarized by treatment group.
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The number and percentage of patients experiencing each adverse event are presented.

Statistical comparisons of adverse event rates between groups can be performed using

Fisher's exact test or the chi-squared test.

Handling of Missing Data
The approach to handling missing data should be prespecified in the statistical analysis plan.

Common methods include last observation carried forward (LOCF) (though this is now less

favored), multiple imputation, or using analysis methods that are robust to missing data, such

as MMRM.

Subgroup Analyses
Prespecified subgroup analyses may be conducted to assess the consistency of the

treatment effect across different patient populations (e.g., based on baseline beta-blocker

use, severity of heart failure, or geographic region).[8][9]

Tests of interaction are used to determine if the treatment effect differs significantly between

subgroups.
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Potential Minor Pathway

Simendan Cardiac Troponin C (cTnC)Binds to Ca2+-cTnC ComplexCa2+ binding MyofilamentsStabilizes Increased Contractility
(Inotropy)

Simendan ATP-sensitive K+ ChannelsOpens Hyperpolarization Vasodilation

Simendan Phosphodiesterase III (PDE3)Inhibits Increased cAMP Inotropy & Vasodilation
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Caption: Simendan's dual mechanism of action.
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Caption: A typical workflow for a Simendan clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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